molecular formula C14H18Cl2N2O2S B043347 N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride CAS No. 78957-84-3

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Cat. No.: B043347
CAS No.: 78957-84-3
M. Wt: 349.3 g/mol
InChI Key: IKMXJMNRHREPOD-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is a hydrochloride salt prepared from equimolar amounts of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide and hydrogen chloride . It is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride typically involves the reaction of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide with hydrogen chloride. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXJMNRHREPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432393
Record name N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78957-84-3
Record name N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do calmodulin antagonists like W-7 exert their effects at the cellular level?

A: Calmodulin is a crucial protein involved in various cellular processes, often by interacting with and modulating the activity of other proteins, including ion channels. Research has shown that calmodulin antagonists, such as W-7, can directly bind to calcium-activated potassium channels, influencing their open probability and ultimately affecting cellular excitability. Interestingly, these effects are not solely dependent on blocking calmodulin itself. Studies suggest that these antagonists might exert their influence through direct interaction with the channels, highlighting a complex interplay beyond simply inhibiting calmodulin.

Q2: Beyond ion channels, are there other cellular targets that calmodulin antagonists can affect?

A: Indeed, the research highlights that calmodulin is a ubiquitous regulatory protein involved in a myriad of cellular processes. One notable example is its role in the activity of adenylyl cyclase (AC), an enzyme responsible for producing the important signaling molecule cyclic AMP (cAMP). Studies have demonstrated that calmodulin antagonists can modulate the activity of specific AC isoforms, ultimately impacting downstream signaling pathways regulated by cAMP. This emphasizes the broad impact of calmodulin antagonists on various cellular functions beyond ion channel modulation.

Q3: Could you elaborate on the significance of studying the rat SK4/IK1 channel and its potential relevance to understanding human physiology?

A: The rat SK4/IK1 channel, characterized in one of the research papers, serves as a valuable model for understanding its human counterpart. This particular potassium channel plays a critical role in physiological processes like acetylcholine-induced secretion in the colon. By investigating its activation mechanisms, regulation by intracellular signaling molecules like ATP, and sensitivity to modulators like 1-ethyl-2-benzimidazolinone (1-EBIO), researchers can gain insights into potential therapeutic targets for conditions involving dysregulated ion channel activity. Moreover, studying the rat channel can pave the way for developing more selective and effective drugs targeting the human SK4/IK1 channel, holding promise for treating various gastrointestinal disorders.

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